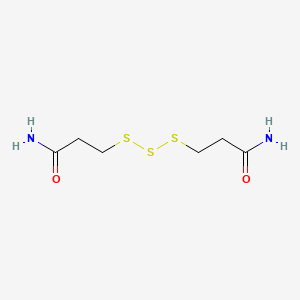
Propionamide, 3,3'-trithiodi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, 3,3’-trithiodi-: is a compound with the molecular formula C₆H₁₂N₂O₂S₃. It is an amide derivative containing three sulfur atoms, which gives it unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Propionamide, 3,3’-trithiodi- typically involves the reaction of 3,3’-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent at temperatures ranging from 0 to 50°C . This method is used to synthesize N,N’-dimethyl-3,3’-dithiodipropionamides, which are intermediates for other chemical compounds.
Industrial Production Methods: Industrial production methods for Propionamide, 3,3’-trithiodi- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of appropriate catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Propionamide, 3,3’-trithiodi- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted amides.
Aplicaciones Científicas De Investigación
Propionamide, 3,3’-trithiodi- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propionamide, 3,3’-trithiodi- involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Propionamide: A simpler amide without the sulfur atoms.
3,3’-Dithiopropionamide: Contains two sulfur atoms instead of three.
Acetamide: A smaller amide with different chemical properties.
Uniqueness: Propionamide, 3,3’-trithiodi- is unique due to its three sulfur atoms, which impart distinct reactivity and potential applications compared to other amides. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various chemical and biological contexts.
Propiedades
Número CAS |
63915-98-0 |
|---|---|
Fórmula molecular |
C6H12N2O2S3 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide |
InChI |
InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
Clave InChI |
XNCLQWUEWKYSQF-UHFFFAOYSA-N |
SMILES canónico |
C(CSSSCCC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

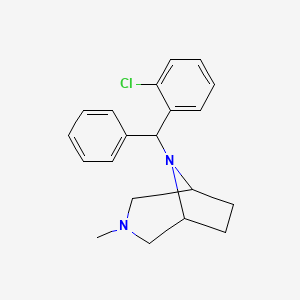

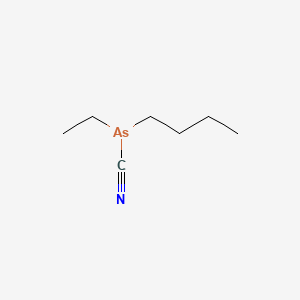
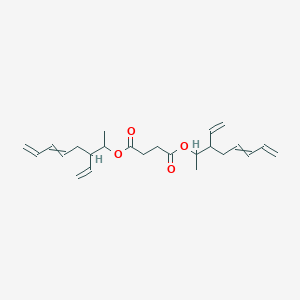
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
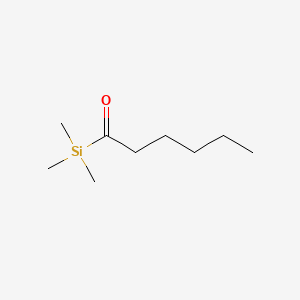
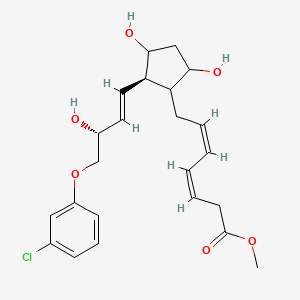

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
